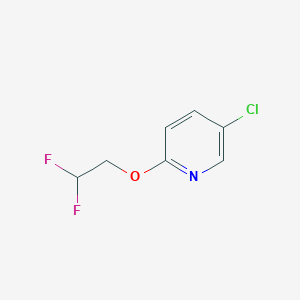

5-Chloro-2-(2,2-difluoroethoxy)pyridine

CAS No.: 1553333-96-2

Cat. No.: VC2879250

Molecular Formula: C7H6ClF2NO

Molecular Weight: 193.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1553333-96-2 |

|---|---|

| Molecular Formula | C7H6ClF2NO |

| Molecular Weight | 193.58 g/mol |

| IUPAC Name | 5-chloro-2-(2,2-difluoroethoxy)pyridine |

| Standard InChI | InChI=1S/C7H6ClF2NO/c8-5-1-2-7(11-3-5)12-4-6(9)10/h1-3,6H,4H2 |

| Standard InChI Key | IBHCFNRGSWDBBV-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1Cl)OCC(F)F |

| Canonical SMILES | C1=CC(=NC=C1Cl)OCC(F)F |

Introduction

5-Chloro-2-(2,2-difluoroethoxy)pyridine is a synthetic organic compound featuring a pyridine ring with a chlorine atom at the 5-position and a 2,2-difluoroethoxy group attached at the 2-position. This compound belongs to the broader class of pyridine derivatives, which are known for their diverse applications in medicinal chemistry and synthetic methodologies.

Synthesis and Chemical Reactivity

The synthesis of 5-Chloro-2-(2,2-difluoroethoxy)pyridine typically involves multi-step organic reactions. These methods may include nucleophilic substitutions or other transformations that exploit the reactivity of the difluoroethoxy moiety and the chlorine substituent.

Potential Synthetic Routes

-

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

-

Hydrolysis of the Difluoroethoxy Group: This can lead to the formation of hydroxylated derivatives.

Biological and Medicinal Applications

While specific biological activities of 5-Chloro-2-(2,2-difluoroethoxy)pyridine are not extensively documented, pyridine derivatives in general are known for their potential in medicinal chemistry. They can act as enzyme inhibitors or modulators in various biochemical pathways.

Potential Applications

-

Enzyme Inhibition: Pyridine derivatives often exhibit activity as inhibitors of specific enzymes involved in disease pathways.

-

Pharmacokinetic Properties: The presence of fluorine atoms can influence bioavailability and metabolic stability, making fluorinated compounds attractive for drug development.

Spectroscopic Analysis

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) spectroscopy are crucial for characterizing the structure of 5-Chloro-2-(2,2-difluoroethoxy)pyridine. These techniques provide detailed information about the molecular environment of each atom in the compound.

NMR Spectra

-

1H NMR: Provides information about the hydrogen atoms' environment.

-

13C NMR: Offers insights into the carbon atoms' chemical shifts.

| Spectroscopic Method | Description |

|---|---|

| 1H NMR | Hydrogen atom environments |

| 13C NMR | Carbon atom chemical shifts |

Comparison with Similar Compounds

Compounds with similar structures, such as 5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine, exhibit significant biological activity, particularly as inhibitors of specific kinases involved in cancer pathways. The structural differences between these compounds can lead to variations in their reactivity and biological interactions.

Structural Variations

-

5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine: Features an amino group at the 3-position, enhancing its biological activity.

-

2-(2,2-Difluoroethoxy)-5-fluoropyridin-3-amine: Contains a fluorine atom instead of chlorine, potentially altering its pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume